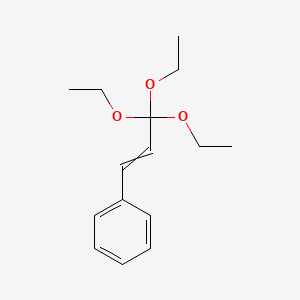
(3,3,3-Triethoxyprop-1-en-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,3,3-Triethoxyprop-1-en-1-yl)benzene is an organic compound characterized by the presence of a benzene ring attached to a prop-1-en-1-yl group substituted with three ethoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,3,3-Triethoxyprop-1-en-1-yl)benzene typically involves the reaction of benzene with a suitable precursor, such as (3,3,3-Triethoxyprop-1-en-1-yl) chloride, under Friedel-Crafts alkylation conditions. The reaction is usually catalyzed by a Lewis acid, such as aluminum chloride (AlCl3), and carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(3,3,3-Triethoxyprop-1-en-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the prop-1-en-1-yl group can be reduced to form the corresponding alkane.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Exploration of its pharmacological properties for therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (3,3,3-Triethoxyprop-1-en-1-yl)benzene depends on its specific application. In organic synthesis, it may act as a building block for constructing larger molecules. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(3,3,3-Triethoxyprop-1-en-1-yl)toluene: Similar structure with a methyl group on the benzene ring.
(3,3,3-Triethoxyprop-1-en-1-yl)phenol: Similar structure with a hydroxyl group on the benzene ring.
(3,3,3-Triethoxyprop-1-en-1-yl)aniline: Similar structure with an amino group on the benzene ring.
Uniqueness
(3,3,3-Triethoxyprop-1-en-1-yl)benzene is unique due to the presence of three ethoxy groups on the prop-1-en-1-yl moiety, which can influence its reactivity and properties compared to other similar compounds. This unique structure may impart specific chemical and physical properties, making it valuable for certain applications.
Propiedades
Número CAS |
63473-68-7 |
|---|---|
Fórmula molecular |
C15H22O3 |
Peso molecular |
250.33 g/mol |
Nombre IUPAC |
3,3,3-triethoxyprop-1-enylbenzene |
InChI |
InChI=1S/C15H22O3/c1-4-16-15(17-5-2,18-6-3)13-12-14-10-8-7-9-11-14/h7-13H,4-6H2,1-3H3 |
Clave InChI |
WVUNYYCJDJUIQA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C=CC1=CC=CC=C1)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclohexanone, 3-[(phenylmethyl)thio]-, (S)-](/img/structure/B14503044.png)

![1-Bromo-4-[2-(4-nonylphenyl)ethenyl]benzene](/img/structure/B14503065.png)


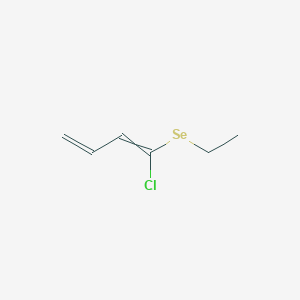
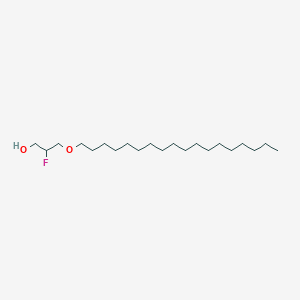
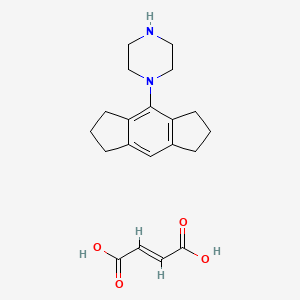
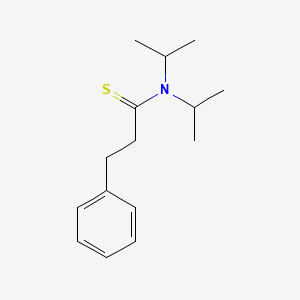
![[2-(Benzenesulfonyl)but-3-en-1-yl]benzene](/img/structure/B14503110.png)
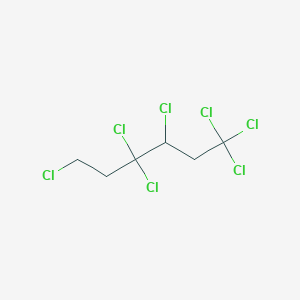


![1-(2-{[(2,5-Dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)-1H-pyrrole-2,5-dione](/img/structure/B14503124.png)
